REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5](=[O:8])[CH:6]=[CH2:7])[CH2:2]C.[CH:9](N1CCCC1=O)=[CH2:10]>>[CH2:1]([N:4]([CH2:9][CH3:10])[C:5](=[O:8])[CH:6]=[CH2:7])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)NC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Anhydrous methanol was degassed
|
Type
|
CUSTOM
|
Details
|
by vigorously bubbling dry nitrogen through it
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(C(C=C)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |